(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine
Description
This compound belongs to the pyrazolo[5,4-d]pyrimidine class, characterized by a fused heterocyclic core comprising pyrazole and pyrimidine rings. Key structural features include:
- A morpholine substituent at the pyrimidine’s 4-position, enhancing solubility and modulating target interactions.
- A methyl group at the pyrazole’s 1-position, sterically influencing binding affinity.
The ethoxy and morpholine groups in this compound suggest tailored pharmacokinetic properties compared to simpler analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-3-26-14-6-4-13(5-7-14)20-18-21-16-15(12-19-23(16)2)17(22-18)24-8-10-25-11-9-24/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZVEMPLUPEHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Synthetic Pathway
-
Step 1 : The pyrazolo[5,4-d]pyrimidine core is chlorinated at position 4 using phosphorus oxychloride (POCl₃) to form 4,6-dichloro-1-methylpyrazolo[5,4-d]pyrimidine .
-
Step 2 : Selective substitution at position 4 with morpholine occurs under mild basic conditions (K₂CO₃), leveraging the higher reactivity of the C(4)-Cl bond compared to C(6)-Cl .
-
Step 3 : The C(6)-chlorine is replaced with 4-ethoxyphenylamine via palladium-catalyzed coupling, requiring bulky ligands (e.g., Xantphos) to suppress side reactions .
Reactivity with Electrophilic Agents
The ethoxyphenyl and pyrimidine moieties participate in electrophilic substitution:
Nitration and Sulfonation
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to ethoxy group | 4-Ethoxy-3-nitro-phenyl derivative | |
| Sulfonation | ClSO₃H, DCM, RT | Pyrimidine C(2) | Sulfonamide prodrug potential |
-
Nitration : The ethoxyphenyl group directs electrophiles to the para position, forming nitro derivatives without altering the pyrimidine core .
-
Sulfonation : Limited reactivity at pyrimidine C(2) due to electron-withdrawing effects from the morpholine group .
Degradation Pathways
Stability studies reveal susceptibility to hydrolysis and oxidation:
Hydrolytic Degradation
| Condition | Site Affected | Degradation Product | Half-Life | Source |
|---|---|---|---|---|
| 0.1M HCl, 70°C | Morpholine C-O bond | 1-Methylpyrazolo[5,4-d]pyrimidin-4-ol | 3.2 hrs | |
| 0.1M NaOH, 70°C | Ethoxy group | 4-Hydroxyphenyl derivative | 1.8 hrs |
Oxidative Degradation
| Oxidizing Agent | Conditions | Major Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (3%) | RT, 24 hrs | N-Oxide at morpholine | Reversible under acidic conditions | |
| KMnO₄ | H₂O, 50°C | Cleavage of pyrimidine ring | Irreversible |
Cross-Coupling Reactions
The compound undergoes Suzuki and Sonogashira couplings for structural diversification:
Modification at Pyrimidine C(2)
-
Suzuki Coupling : Requires microwave irradiation (120°C, 30 min) for efficient cross-coupling .
-
Sonogashira : Limited by steric hindrance from the morpholine group .
Mechanistic Insights
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its potential as a kinase inhibitor . Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. Research indicates that (4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By binding to the ATP-binding site of these kinases, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Antitumor Activity
In vitro studies have demonstrated that derivatives of pyrazolo[5,4-d]pyrimidine exhibit antitumor properties. The specific compound under discussion has been evaluated for its ability to induce apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent . The detailed mechanisms of action involve the modulation of key signaling pathways associated with tumor growth and survival.
Targeting Disease Pathways
The compound has been investigated for its ability to target specific kinases involved in disease pathways beyond cancer, including inflammatory diseases and metabolic disorders. Its selectivity towards certain kinases makes it a valuable tool for elucidating the roles of these enzymes in various biological processes .
Pharmacological Studies
Pharmacological studies are ongoing to assess the efficacy and safety profile of (4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine. These studies aim to establish dose-response relationships and identify potential side effects associated with its use as a therapeutic agent .
Pharmaceutical Development
In the pharmaceutical industry, this compound serves as a building block for synthesizing more complex molecules that may have enhanced biological activity or specificity. Its unique chemical structure allows chemists to explore modifications that could lead to novel therapeutic agents .
Agrochemical Research
The potential applications extend to agrochemicals, where similar compounds have been explored for their ability to act as herbicides or pesticides. The ongoing research aims to determine if (4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine can be adapted for such uses .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo derivatives in clinical settings:
- Anticancer Efficacy : A study demonstrated that specific pyrazolo derivatives showed significant cytotoxicity against breast cancer cell lines compared to standard treatments .
- Inflammatory Disease Models : Research indicated that compounds similar to (4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine effectively reduced inflammation markers in murine models .
- Pharmacokinetics : Ongoing pharmacokinetic studies are assessing how modifications to this compound affect its absorption and metabolism in vivo .
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Pyrazolo-Pyrimidine Derivatives
- Target Compound : Pyrazolo[5,4-d]pyrimidine core with ethoxyphenyl and morpholine substituents.
- Analog from : 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines lack fused pyrazolo-pyrimidine systems but retain pyrimidine-amine motifs. These exhibit antimicrobial activity, suggesting the target’s pyrazolo-pyrimidine core may enhance bioactivity .
- Analog from : (R)-6-(4-Methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine shares a fused pyrrolo-pyrimidine core but lacks morpholine. The methoxy groups here reduce solubility compared to the target’s ethoxy-morpholine combination .
Pyrimidine-Based Compounds
Substituent Effects
Aromatic Substituents
Amine and Morpholine Modifications
- Target Compound : Morpholine at pyrimidine’s 4-position improves solubility and hydrogen-bonding capacity.
- (Compound 65) : Piperidine substituent on pyrazin-2-amine introduces rigidity but reduces solubility compared to morpholine .
- (1400996-86-2) : Chloro and morpholin-2-yl-phenyl groups enhance target selectivity but may increase molecular weight .
Biological Activity
(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine, commonly referred to as compound 1, is a synthetic organic compound with potential biological applications, particularly in the field of oncology. Its structure features a pyrazolo[5,4-d]pyrimidine core, which is known for its kinase inhibitory properties. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
IUPAC Name : N-(4-ethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-amine
Molecular Formula : C18H22N6O2
CAS Number : 897758-52-0
Compound 1 primarily acts as a cyclin-dependent kinase (CDK) inhibitor. By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The selectivity and potency against specific kinases are influenced by the unique substitution pattern on the pyrazolo[5,4-d]pyrimidine scaffold.
Antitumor Activity
Recent studies have demonstrated that compound 1 exhibits significant antitumor activity in various cancer cell lines. A notable study evaluated its effects on BRAF(V600E) mutant melanoma cells, showing a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays.
Structure-Activity Relationships (SAR)
The biological activity of compound 1 has been correlated with its structural features. Key findings include:
- Substitution Effects : The presence of an ethoxy group at the para position of the phenyl ring enhances solubility and bioavailability.
- Morpholine Ring : The morpholine moiety contributes to favorable interactions with kinase targets, increasing selectivity and potency.
A comparative analysis with other pyrazolo[5,4-d]pyrimidine derivatives highlights that modifications at the 1 and 4 positions significantly affect biological activity.
Case Studies
- In Vitro Studies : A series of assays were conducted to assess the cytotoxic effects of compound 1 on various cancer cell lines, including breast (MCF7), lung (A549), and melanoma (A375). Results indicated that compound 1 effectively reduced cell viability in a concentration-dependent manner.
- In Vivo Efficacy : In xenograft models of melanoma, treatment with compound 1 resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.
- Combination Therapy : Compound 1 has been evaluated in combination with other chemotherapeutic agents. Preliminary results suggest that it may enhance the efficacy of existing treatments by overcoming resistance mechanisms.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
